tert-butyl N-[6-[(2-phenylpropan-2-ylamino)methyl]pyridazin-3-yl]carbamate
Description
tert-butyl N-[6-[(2-phenylpropan-2-ylamino)methyl]pyridazin-3-yl]carbamate: is a complex organic compound that features a tert-butyl group, a pyridazine ring, and a phenylpropan-2-ylamino moiety
Properties
IUPAC Name |
tert-butyl N-[6-[(2-phenylpropan-2-ylamino)methyl]pyridazin-3-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O2/c1-18(2,3)25-17(24)21-16-12-11-15(22-23-16)13-20-19(4,5)14-9-7-6-8-10-14/h6-12,20H,13H2,1-5H3,(H,21,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIKIKKFXDSIPIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NN=C(C=C1)CNC(C)(C)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[6-[(2-phenylpropan-2-ylamino)methyl]pyridazin-3-yl]carbamate typically involves multiple steps, starting with the preparation of the pyridazine ring, followed by the introduction of the phenylpropan-2-ylamino group, and finally the attachment of the tert-butyl carbamate group. Common reagents used in these reactions include pyridazine derivatives, phenylpropan-2-ylamine, and tert-butyl chloroformate. Reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods aim to optimize yield and purity while minimizing costs and environmental impact. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are often employed to monitor the progress of the reactions and ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-[6-[(2-phenylpropan-2-ylamino)methyl]pyridazin-3-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridazine ring, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines
Scientific Research Applications
tert-butyl N-[6-[(2-phenylpropan-2-ylamino)methyl]pyridazin-3-yl]carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving abnormal cell growth or microbial infections.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl N-[6-[(2-phenylpropan-2-ylamino)methyl]pyridazin-3-yl]carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- tert-butyl N-[6-[(2-phenylpropan-2-ylamino)methyl]pyridazin-3-yl]carbamate
- tert-butyl N-[6-[(2-phenylpropan-2-ylamino)methyl]pyrimidin-4-yl]carbamate
- tert-butyl N-[6-[(2-phenylpropan-2-ylamino)methyl]pyridine-3-yl]carbamate
Uniqueness
This compound is unique due to the presence of the pyridazine ring, which imparts specific chemical and biological properties. Compared to similar compounds with pyrimidine or pyridine rings, the pyridazine ring offers different electronic and steric effects, influencing the compound’s reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for research and development in various fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
